molecular formula C6H5F5O3 B14498246 Ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate CAS No. 63425-23-0

Ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate

Cat. No.: B14498246
CAS No.: 63425-23-0
M. Wt: 220.09 g/mol
InChI Key: ZDEZBWGHMIHCJI-UHFFFAOYSA-N
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Description

Ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate is a fluorinated organic compound with the molecular formula C₆H₅F₅O₃. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate typically involves the fluorination of precursor compounds. One common method includes the reaction of ethyl acetoacetate with elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate involves its interaction with molecular targets through its fluorinated functional groups. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2,4,4,4-pentafluoro-3-oxobutanoate
  • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate
  • Ethyl 4,4-difluoro-3-oxobutanoate

Uniqueness

Ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a broader range of applications in research and industry.

Properties

CAS No.

63425-23-0

Molecular Formula

C6H5F5O3

Molecular Weight

220.09 g/mol

IUPAC Name

ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate

InChI

InChI=1S/C6H5F5O3/c1-2-14-4(13)6(10,11)5(8,9)3(7)12/h2H2,1H3

InChI Key

ZDEZBWGHMIHCJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(=O)F)(F)F)(F)F

Origin of Product

United States

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